![molecular formula C12H15N3O2 B4231402 2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine](/img/structure/B4231402.png)
2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine (TNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzodiazepines and has been the subject of extensive research to understand its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Antiproliferative Activity
2,2,4-trimethyl-1H-2,3-dihydro-1,5-benzodiazepine and its derivatives have been studied for their antiproliferative activity in vitro. Certain derivatives exhibit cytotoxic activity against human cancer cell lines, including colon, breast, lung, and bladder cancers. This finding suggests potential applications in cancer therapy (Nawrocka et al., 2000).
Industrial and Synthetic Applications
Benzodiazepines, including 1H-1,5-Benzodiazepines, are used in industry, such as in photography for dyes in acrylic fibers. Additionally, they serve as starting materials for preparing fused ring benzodiazepine derivatives like triaxol and oxadiazol. This broad range of applications highlights their versatility in both pharmacological and industrial contexts (Jung et al., 2007).
Formation and Structural Analysis
Studies on the formation of 2,2,4-trimethyl-1H-2,3-dihydro-1,5-benzodiazepine from specific reactants and its structural analysis contribute to understanding its chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Kost et al., 1971).
Oxidation Studies
The oxidation processes involving 2,2,4-trimethyl-1H-1,5-benzodiazepine, catalyzed by metal ions, have been explored. This research contributes to the understanding of chemical reactions and mechanisms that could be relevant for developing new synthetic methods or materials (Szeverényi & Simándi, 1989).
Synthesis and Medical Interest
The synthesis of molecules including 2,2,4-trimethyl-1H-1,5-benzodiazepine has been a topic of study due to their medical interest. This research area includes the exploration of various molecular structures and their potential therapeutic uses (Coleman, 2010).
properties
IUPAC Name |
2,2,4-trimethyl-7-nitro-1,3-dihydro-1,5-benzodiazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-12(2,3)14-10-5-4-9(15(16)17)6-11(10)13-8/h4-6,14H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPKUCILBDKBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC(C1)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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